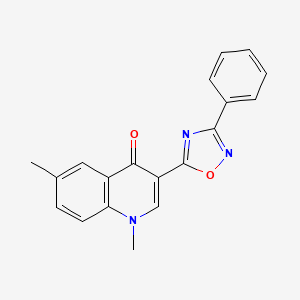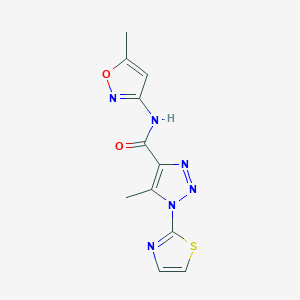
1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one is an organic compound that has been studied extensively for its potential applications in scientific research. This compound is a type of quinoline, which is a heterocyclic aromatic compound that consists of a benzene ring fused with a pyridine ring. The compound has several unique properties that make it an ideal candidate for research in a variety of fields.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one has been studied for its potential applications in scientific research. The compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and a potential treatment for various types of cancer. Additionally, the compound has been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer’s and Parkinson’s disease.
Wirkmechanismus
The mechanism of action of 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are involved in inflammation and pain. Additionally, the compound may act as an antioxidant, which could potentially reduce the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and antioxidant properties, which could potentially be beneficial for the treatment of various diseases. Additionally, the compound has been shown to have potential anti-cancer properties, and could potentially be used as a therapeutic agent for neurological disorders such as Alzheimer’s and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one in lab experiments include its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time without losing its activity. However, there are some limitations to the use of this compound in lab experiments. For example, the compound is not water-soluble and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) in order to be used in most experiments. Additionally, the compound is not very soluble in most organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one. For example, further research is needed to better understand the mechanism of action of the compound and its potential therapeutic applications. Additionally, research is needed to explore the potential use of the compound as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s disease. Finally, further research is needed to better understand the advantages and limitations of using this compound in laboratory experiments.
Synthesemethoden
1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. The most common method is the reaction of 3-phenyl-1,2,4-oxadiazol-5-yl chloride with 1,6-dimethyl-1,4-dihydroquinoline in the presence of a base such as sodium hydroxide. This reaction produces the desired product in good yields. Other methods for synthesizing the compound include the reaction of 3-phenyl-1,2,4-oxadiazol-5-yl chloride with 1,6-dimethyl-1,4-dihydroquinoline in the presence of a Lewis acid, and the reaction of 3-phenyl-1,2,4-oxadiazol-5-yl chloride with 1,6-dimethyl-1,4-dihydroquinoline in the presence of an alkylating agent.
Eigenschaften
IUPAC Name |
1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-8-9-16-14(10-12)17(23)15(11-22(16)2)19-20-18(21-24-19)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJPYMHGJJWNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate](/img/structure/B6486837.png)
![5-[(3-bromophenyl)(morpholin-4-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486840.png)
![2-methyl-5-[(3-methylphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486846.png)
![1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole](/img/structure/B6486850.png)

![5-methyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6486862.png)
![2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B6486866.png)
![N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}naphthalene-1-carboxamide](/img/structure/B6486873.png)
methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486889.png)
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one](/img/structure/B6486913.png)
![5-[(3-bromophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486928.png)
![5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486936.png)
![1-ethyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B6486943.png)
![1-{4-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486944.png)